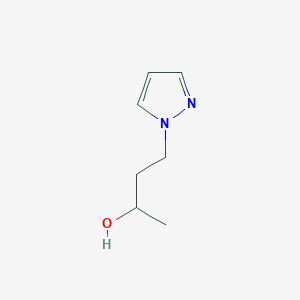
4-(1H-pyrazol-1-yl)butan-2-ol
Übersicht
Beschreibung
“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Copper Complexes
- Scientific Field : Chemistry
- Summary of the Application : The compound “4-(1H-pyrazol-1-yl)butan-2-ol” is used as a supporting ligand for new copper (II) and copper (I) phosphane complexes .
- Methods of Application : The ligands react with copper in the presence of triphenylphosphine coligand (PPh3) to stabilize copper in the +1 oxidation state, avoiding oxidation to Cu (II) .
- Results or Outcomes : The new compounds were characterized by CHN analysis, 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .
Application 2: Antimicrobial and Anti-inflammatory Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antimicrobial and anti-inflammatory activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of infections and inflammatory conditions .
Application 3: Antihypertensive and Antipyretic Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antihypertensive and antipyretic activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of high blood pressure and fever .
Application 4: Synthesis of Ketone Compounds
- Scientific Field : Chemistry
- Summary of the Application : “4-(1H-pyrazol-1-yl)butan-2-ol” is used in the synthesis of ketone compounds .
- Methods of Application : The compound reacts with strong bases by the retro-Claisen C−C bond cleavage reaction, giving rise to the formation of the species 4-phenyl-4-(1 H-pyrazol-1-yl)butan-2-one and 4-(3,5-dimethyl-1 H-pyrazol-1-yl)-4-phenylbutan-2-one .
- Results or Outcomes : This provides an efficient access to synthetically useful ketone compounds .
Application 5: Synthesis of Bioactive Chemicals
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazoles, including “4-(1H-pyrazol-1-yl)butan-2-ol”, are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be used in various reactions in different media .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the synthesis of a wide range of bioactive chemicals .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




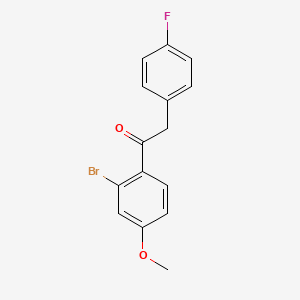
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
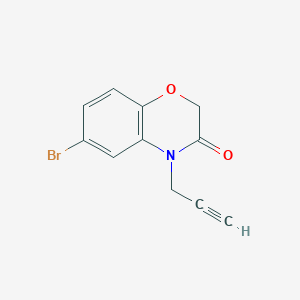
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
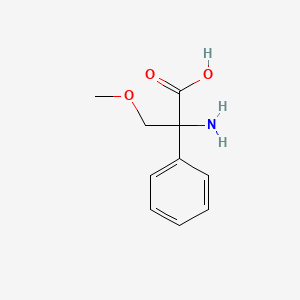
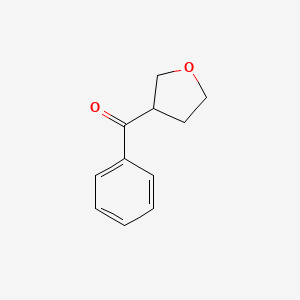

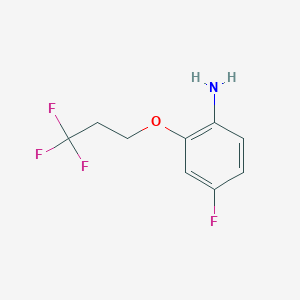
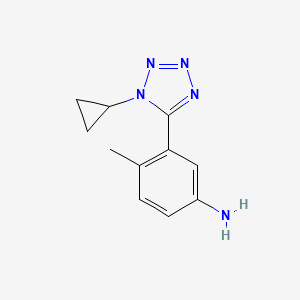
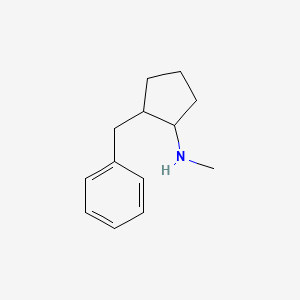
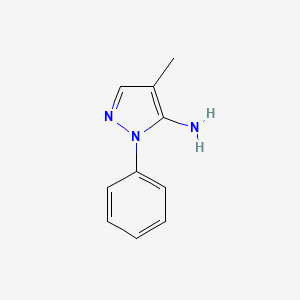
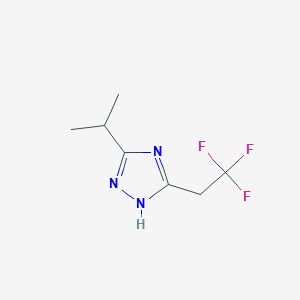
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)